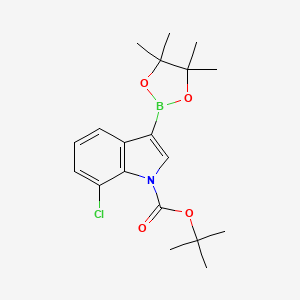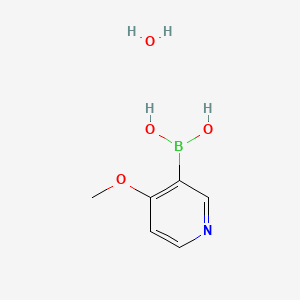![molecular formula C7H6BrN3S B573147 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine CAS No. 1263279-43-1](/img/structure/B573147.png)
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound with a unique structure that makes it a valuable candidate for various scientific research applications. The compound has a molecular formula of C7H6BrN3S and a molecular weight of 244.11 g/mol . Its structure consists of a thieno[2,3-d]pyrimidine core with a bromine atom at the 6th position and a methyl group attached to the nitrogen atom.
Méthodes De Préparation
The synthesis of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:
Ring Closure: Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents.
N-Methylation: Methylation of the nitrogen atom using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common reagents used in these reactions include brominating agents, methylating agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine has diverse applications in scientific research, including:
Drug Discovery: Its unique structure makes it a potential candidate for the development of new therapeutic agents.
Materials Synthesis: It can be used as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects
Mécanisme D'action
The mechanism of action of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the specific application and context of use. For example, in drug discovery, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Pyrimidine Derivatives: Compounds with a pyrimidine core but different substituents and functional groups
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-9-7-10-3-4-2-5(8)12-6(4)11-7/h2-3H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKUOONLCBXFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C=C(SC2=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
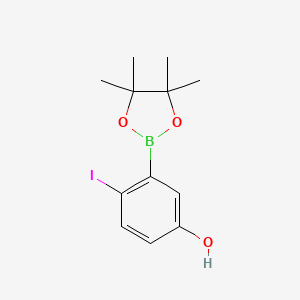
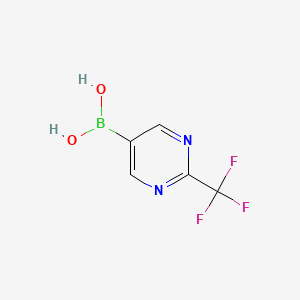
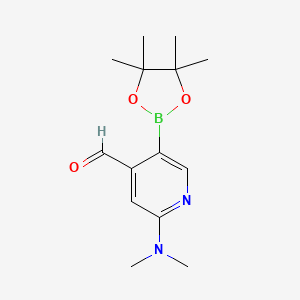
![3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B573069.png)


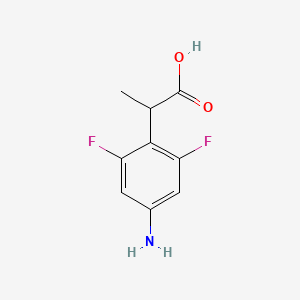

![1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B573077.png)

